molecular formula C13H20O B1589280 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol CAS No. 50428-39-2

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Cat. No. B1589280
CAS RN: 50428-39-2
M. Wt: 192.3 g/mol
InChI Key: KGZASKNUKKURJQ-UHFFFAOYSA-N
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Patent
US05231190

Procedure details

The Jones' reagent (2.2 L) was added dropwise to a solution of 2,2,8,8-tetramethylnona-3,6-diyn-5-ol (500 g, 2.6 mol, prepared in Part A above) in acetone (1.5 L), and the rapid, exothermic reaction which followed was monitored by thin layer chromatography for disappearance of starting material. When this had been observed, the two-phase mixture was poured with agitation into ice/water, and the resultant precipitate was filtered and washed with water until a colorless filtrate was obtained. Air drying afforded 2,2,8,8-tetramethylnona-3,6-diyn-5-one (471 g, 94% yield) as pale yellow crystals which melted at 65°-66° C. The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
Name
Jones' reagent
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[CH3:14][C:15]([CH3:27])([C:17]#[C:18][CH:19]([OH:26])[C:20]#[C:21][C:22]([CH3:25])([CH3:24])[CH3:23])[CH3:16]>CC(C)=O>[CH3:24][C:22]([CH3:25])([C:21]#[C:20][C:19](=[O:26])[C:18]#[C:17][C:15]([CH3:27])([CH3:16])[CH3:14])[CH3:23] |f:0.1.2|

Inputs

Step One
Name
Jones' reagent
Quantity
2.2 L
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#CC(C#CC(C)(C)C)O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the rapid, exothermic reaction which
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water until a colorless filtrate
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Air drying

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CC(C#CC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 471 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.